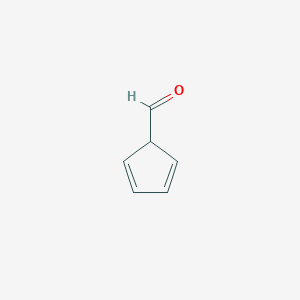

2,4-Cyclopentadiene-1-carboxaldehyde

Description

Historical Trajectory and Foundational Contributions

The history of 2,4-cyclopentadiene-1-carboxaldehyde is intrinsically linked to the broader story of fulvene (B1219640) chemistry. The foundational work on fulvenes was laid by Johannes Thiele in 1900, who developed the first synthesis through the base-catalyzed condensation of aldehydes and ketones with cyclopentadiene (B3395910). nih.govbeilstein-journals.org This method, often referred to as the Thiele procedure, provided the initial gateway to this class of compounds. However, Thiele's original method was often plagued by low yields and the formation of resinous byproducts, which spurred further research to refine and improve the synthesis. nih.gov

Over the years, several modifications and alternative synthetic routes have been developed. Neuenschwander and his group developed a multi-step method that avoids aqueous work-up, allowing for the isolation of volatile fulvenes. nih.gov Another significant improvement came from the work of Little and Stone, who utilized stoichiometric amounts of pyrrolidine (B122466) as a base in methanol, leading to better yields for certain fulvenes. nih.gov More recent advancements have focused on catalytic methods, using smaller amounts of reagents like pyrrolidine, sometimes in combination with molecular sieves, to enhance reaction rates and efficiency. nih.govnih.gov These collective contributions have not only made fulvenes like this compound more accessible but have also expanded the scope of their applications in organic synthesis.

Structural Characteristics and Intrinsic Reactivity Profile

The structure of this compound is central to its chemical behavior. The molecule consists of a planar five-membered ring with two conjugated double bonds and an aldehyde group attached to one of the sp2-hybridized carbon atoms. This arrangement results in a cross-conjugated system, which gives the molecule its characteristic properties and reactivity. beilstein-journals.org

The reactivity of this compound is dominated by two key features: the cyclopentadiene ring and the exocyclic aldehyde group. The conjugated diene system of the cyclopentadiene ring makes it a highly reactive diene in Diels-Alder reactions. wikipedia.orgresearchgate.net The cyclopentadiene moiety is conformationally locked in the s-cis geometry, which is the required conformation for a diene to participate in this type of cycloaddition, making it an exceptionally good diene. youtube.com It can react with a variety of dienophiles to form bicyclic adducts, a powerful strategy for the rapid construction of complex polycyclic systems. beilstein-journals.orgwikipedia.org

The aldehyde group, on the other hand, provides a site for nucleophilic attack. It can undergo a range of typical aldehyde reactions, such as reduction to an alcohol, oxidation to a carboxylic acid, or reaction with organometallic reagents to form secondary alcohols. The electron-withdrawing nature of the aldehyde group also influences the electronic properties of the cyclopentadiene ring, affecting its reactivity in cycloaddition reactions. researchgate.net This dual functionality allows for a rich and diverse chemistry, enabling chemists to use this compound as a versatile building block in multi-step syntheses.

| Property | Value |

| Molecular Formula | C6H6O |

| Molar Mass | 94.11 g/mol |

| IUPAC Name | cyclopenta-2,4-diene-1-carbaldehyde |

| CAS Number | 56598-51-7 |

Contemporary Academic Research Landscape

In the realm of modern organic chemistry, this compound and its derivatives continue to be subjects of academic and industrial interest. The cyclopentadienyl (B1206354) (Cp) moiety, which can be derived from this compound, is a cornerstone ligand in organometallic chemistry. libretexts.orgnih.gov Organometallic complexes featuring the Cp ligand are widely used as catalysts in a vast array of chemical transformations. nitrkl.ac.in The functionalization of the Cp ring, for instance with a carboxaldehyde group, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Furthermore, the unique reactivity of fulvenes, including this compound, is being exploited in the synthesis of novel materials. The ability of these compounds to undergo polymerization and cycloaddition reactions makes them valuable monomers for the creation of polymers with interesting electronic and optical properties. labxing.com Research is also ongoing in the area of asymmetric synthesis, where chiral catalysts are used to control the stereochemical outcome of reactions involving fulvene derivatives, leading to the enantioselective synthesis of complex molecules. The versatility of this compound ensures its continued relevance as a key building block in the development of new synthetic methodologies and the construction of functional molecules and materials.

Structure

3D Structure

Properties

CAS No. |

56598-51-7 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

cyclopenta-2,4-diene-1-carbaldehyde |

InChI |

InChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1-6H |

InChI Key |

KARVQDZQWAUTBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Cyclopentadiene 1 Carboxaldehyde and Its Functionalized Derivatives

Direct Synthetic Routes to 2,4-Cyclopentadiene-1-carboxaldehyde

The synthesis of this compound, a reactive diene bearing a versatile aldehyde functional group, can be achieved through several direct methodologies. These routes primarily involve the formation of the carbon-carbon bond between the cyclopentadienyl (B1206354) ring and the formyl group via condensation or the oxidation of a pre-existing functional group.

Condensation reactions represent a fundamental strategy for the formylation of electron-rich species, including the cyclopentadienide (B1229720) anion. While classical methods exist, modern approaches offer higher yields and greater control.

The Vilsmeier-Haack reaction is a highly effective method for the formylation of activated aromatic and heteroaromatic compounds and can be applied to the electron-rich cyclopentadienide anion. nrochemistry.comorganic-chemistry.orgijpcbs.com The process involves two main stages. First, a Vilsmeier reagent, typically a substituted chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com In the second stage, the cyclopentadienide anion, acting as a nucleophile, attacks the electrophilic Vilsmeier reagent. organic-chemistry.org The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final this compound. organic-chemistry.orgchemistrysteps.com The reaction is regioselective, with substitution occurring at an available position on the cyclopentadiene (B3395910) ring. nrochemistry.com

Another established route proceeds through fulvene (B1219640) intermediates. The classical Thiele synthesis involves the base-promoted condensation of cyclopentadiene with carbonyl compounds, but it often results in low yields due to competing side reactions like aldol (B89426) condensations. nih.govbeilstein-journals.orgnih.gov An improved variation utilizes amines, such as pyrrolidine (B122466), to react with cyclopentadiene and a formaldehyde (B43269) equivalent. nih.gov A more specific approach involves the reaction of cyclopentadienylsodium with a pre-formed dimethylformamide-dimethyl sulfate (B86663) complex. orgsyn.org This reaction yields 6-(dimethylamino)fulvene, a stable and isolable intermediate, which can then be hydrolyzed to afford the target carboxaldehyde. orgsyn.orgtu-darmstadt.de

| Method | Reagents | Key Intermediate | Reference |

| Vilsmeier-Haack Reaction | 1. Cyclopentadienide Anion (e.g., from C₅H₆ + NaH) 2. DMF / POCl₃ 3. H₂O | Iminium Salt | nrochemistry.com, organic-chemistry.org |

| Fulvene Intermediate Route | 1. Cyclopentadienylsodium 2. (CH₃)₂NCHO-(CH₃)₂SO₄ complex 3. H₂O | 6-(dimethylamino)fulvene | orgsyn.org |

An alternative synthetic strategy involves the oxidation of a suitable precursor, most commonly cyclopentadienylmethanol. This approach leverages the vast array of selective oxidation methods available in modern organic synthesis to convert a primary alcohol into an aldehyde without affecting the sensitive diene system.

The Swern oxidation is a particularly mild and effective method for this transformation. youtube.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C). The alcohol adds to the activated sulfur species, and subsequent deprotonation by a hindered non-nucleophilic base, such as triethylamine (B128534) (Et₃N), initiates an intramolecular elimination to produce the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) salt. youtube.com The mild, non-acidic conditions and low temperatures are ideal for preserving the integrity of the cyclopentadiene ring, which is prone to polymerization and other side reactions under harsher oxidative or thermal conditions.

| Oxidation Method | Oxidizing Agent / Reagents | Typical Conditions | Reference |

| Swern Oxidation | 1. (COCl)₂, DMSO 2. Cyclopentadienylmethanol 3. Et₃N | -78 °C to room temp. | youtube.com |

Photoinitiated reactions offer unique pathways for accessing complex molecular architectures, often by generating highly reactive intermediates from electronically excited states. nih.gov However, the direct synthesis of this compound via a photoinitiated pathway is not a commonly reported or standard methodology. The typical photochemical reactivity of cyclopentadiene involves cycloaddition reactions. For instance, the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been demonstrated between cyclopentadiene and acetaldehyde (B116499) to yield a corresponding oxetane. nih.gov While this showcases the photochemical reactivity of the diene, it does not lead to the formation of the target carboxaldehyde. Similarly, other studies focus on the use of aldehydes as photoinitiators for other transformations rather than their synthesis. beilstein-journals.org Therefore, photoinitiated pathways are not considered a primary synthetic route for this specific compound.

Synthesis of Substituted this compound Analogues

The synthesis of functionalized analogues of this compound is crucial for applications in organometallic chemistry and materials science. Methodologies generally focus on constructing the substituted ring system prior to the introduction or unmasking of the aldehyde functionality.

A robust strategy for accessing substituted cyclopentadiene carboxaldehydes involves the use of functionalized fulvenes as key intermediates. Substituted cyclopentadienes can be condensed with carbonyl compounds using amine-catalyzed methods to generate a wide array of 6-substituted and 6,6-disubstituted fulvenes. nih.govnih.gov These fulvenes can then serve as precursors to the desired aldehyde.

Alternatively, nucleophilic reagents can be added to the exocyclic double bond of readily available fulvenes, such as 6-(dimethylamino)fulvene, to introduce functionality onto the ring. nih.govtu-darmstadt.de For example, the reaction of a substituted cyclopentadiene with an α,β-unsaturated ketone (enone) can lead to a Michael addition followed by an intramolecular condensation. nih.gov While the primary product may be a bicyclic dihydropentalene, this pathway can also yield triarylated monocyclic pentafulvenes as isolable products, which are valuable functionalized intermediates. nih.gov Furthermore, bifunctional cyclopentadiene building blocks, such as those bearing both an ester and an alkyl halide, have been synthesized, demonstrating that complex substitution patterns can be installed on the ring system for subsequent conversion. uzh.ch

| Synthetic Approach | Precursors | Product Type | Reference |

| Fulvene Condensation | Substituted Cyclopentadiene + Aldehyde/Ketone | Substituted Fulvene | nih.gov |

| Michael Addition/Condensation | Substituted Cyclopentadiene + Enone | Substituted Pentafulvene | nih.gov |

| Bifunctional Precursor | Ethyl 2-methyl-4-oxocyclopent-2-en-1-carboxylate | Doubly Functionalized Cyclopentadiene | uzh.ch |

The retro-Diels-Alder (rDA) reaction is a powerful thermal cycloelimination method used to generate transient or highly reactive dienes. researchgate.net This strategy is particularly well-suited for the synthesis of substituted cyclopentadienes, which are often prone to rapid dimerization. orgsyn.orgnih.gov In this approach, cyclopentadiene itself is first used as a diene in a Diels-Alder reaction with a dienophile, forming a stable bicyclo[2.2.1]heptene (norbornene) scaffold. This scaffold effectively acts as a protecting group for the target cyclopentadiene system. arkat-usa.org

The synthesis of a functionalized cyclopentadiene carboxaldehyde analogue would begin with a norbornene derivative that already contains the desired substituents and a protected aldehyde group. After any necessary chemical modifications on the stable norbornene framework, the final step is a thermal rDA reaction. Heating the precursor, either in solution or via flash vacuum thermolysis, causes a concerted cycloreversion, releasing the desired substituted this compound and regenerating the volatile cyclopentadiene monomer, which can be removed from the reaction mixture. researchgate.netarkat-usa.org This method allows for the generation of the target molecule immediately before its use, bypassing issues related to its potential instability. orgsyn.orgnih.gov

Metal-Mediated Cyclization Methodologies

The construction of the five-membered carbocyclic core of cyclopentadiene derivatives is efficiently achieved through various metal-mediated cyclization reactions. These methods often involve the formation of multiple carbon-carbon bonds in a single, convergent step, providing rapid access to complex molecular architectures.

Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to furnish an α,β-cyclopentenone, a direct precursor to cyclopentadiene structures. wikipedia.orgrsc.orgrsc.org This transformation is typically mediated by metal carbonyl complexes, with dicobalt octacarbonyl [Co₂(CO)₈] being the classic stoichiometric reagent. wikipedia.orgjk-sci.com However, modern advancements have led to catalytic versions using various transition metals, including rhodium, palladium, and iridium, which enhance the reaction's efficiency and substrate scope. wikipedia.orgmdpi.com

The generally accepted mechanism begins with the formation of a hexacarbonyldicobalt-alkyne complex. wikipedia.orgrsc.org Subsequent coordination of the alkene, followed by migratory insertion steps involving the alkene and a carbonyl ligand, leads to a metallacyclic intermediate. Reductive elimination from this intermediate releases the cyclopentenone product. wikipedia.org The intramolecular version of the PKR is particularly effective for constructing fused bicyclic systems with high stereoselectivity. wikipedia.orgjk-sci.com

| Catalyst System | Key Features | Relevant Precursors | Product Type |

| Co₂(CO)₈ | The original, often stoichiometric, system; requires thermal conditions. wikipedia.orgjk-sci.com | Alkene, Alkyne, CO | α,β-Cyclopentenone |

| [(CO)₂RhCl]₂ | Catalytic system, often milder conditions; used in complex total synthesis. wikipedia.org | Alkene, Alkyne, CO | α,β-Cyclopentenone |

| Pd-based catalysts | Catalytic alternative, useful in specific synthetic applications. mdpi.com | Alkene, Alkyne, CO | α,β-Cyclopentenone |

| Cp₂Ti(PMe₃)₂ | Used in hetero-Pauson-Khand reactions where the alkene is replaced by a carbonyl. mdpi.com | Carbonyl, Alkyne, CO | γ-Butyrolactone |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated rings, including five-membered systems. wikipedia.org This reaction utilizes transition-metal alkylidene catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum (e.g., Schrock catalysts), to facilitate the intramolecular redistribution of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org The primary driving force for the reaction is often the formation of a volatile small molecule, such as ethylene (B1197577), which is removed from the reaction mixture. organic-chemistry.org

The synthesis of cyclopentadiene derivatives via RCM typically starts with an acyclic diene precursor. The catalyst forms a metallacyclobutane intermediate with one of the terminal alkenes, which then undergoes cycloreversion and subsequent reaction with the second alkene to close the ring. organic-chemistry.org A notable application is the synthesis of 1,2-disubstituted cyclopentadienes through a multi-step sequence involving Pd-catalyzed haloallylation of an alkyne, cross-coupling, and a final Ru-catalyzed RCM step to form the target ring system. organic-chemistry.org

| Catalyst | Precursor Type | Product | Ref. |

| Grubbs I or II Catalyst (Ru-based) | Acyclic dienes (e.g., 1,6-dienes) | Cyclopentene (B43876) derivatives | wikipedia.org |

| Grubbs II Catalyst (Ru-based) | Substituted 1,3,6-trienes | 1,2-Disubstituted cyclopentadienes | organic-chemistry.org |

| Schrock Catalyst (Mo-based) | Acyclic dienes | Cyclopentene derivatives | wikipedia.org |

Other Transition-Metal-Catalyzed Cyclizations

Beyond the Pauson-Khand reaction and RCM, a variety of other transition-metal-catalyzed methods have been developed for cyclopentadiene synthesis.

Gold(I)-Catalyzed Cycloisomerization: Gold(I) complexes, such as [Ph₃PAuCl], effectively catalyze the cycloisomerization of vinyl allenes to produce highly functionalized cyclopentadienes. scispace.com The reaction proceeds under mild conditions and tolerates a wide range of substituents, allowing for the regiospecific synthesis of diverse cyclopentadiene structures. scispace.com

Cobalt-Catalyzed C–C Activation: A temperature-dependent divergent synthesis of multisubstituted cyclopentadienes has been achieved through the cobalt-catalyzed C–C bond activation of cyclopropenes and their subsequent ring expansion with internal alkynes. acs.org This method is notable for not requiring pre-activation of the catalyst or external reducing agents. acs.org

Tungsten-Mediated Cyclization: 1-Metalla-1,3-dienes, derived from the reaction of tungsten carbene complexes with alkynes, can react with a second alkyne to form intermediate 1-metalla-1,3,5-trienes. These intermediates undergo spontaneous cyclization to yield cyclopentadiene complexes. researchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods provide sophisticated tools for introducing functionality and controlling stereochemistry in the synthesis of this compound derivatives. These approaches include asymmetric catalysis, organocatalysis, and photocatalysis, which offer mild and selective reaction pathways.

Asymmetric Catalysis

Asymmetric catalysis is crucial for producing enantiomerically enriched compounds. nih.gov The development of metal complexes featuring chiral cyclopentadienyl (Cp) ligands has become a widespread strategy in this field. snnu.edu.cnacs.org These chiral Cp-metal complexes, often involving rhodium or iridium, have been successfully applied in a variety of enantioselective transformations, including C-H bond functionalizations. snnu.edu.cn While often demonstrating the utility of chiral cyclopentadienes as ligands, this research simultaneously drives the development of synthetic routes to the chiral Cp scaffolds themselves. nih.govresearchgate.net

Another powerful strategy is the catalytic asymmetric ring-opening of meso-compounds. For instance, Diels-Alder adducts formed between cyclopentadiene and heterodienophiles can undergo copper-catalyzed asymmetric ring-opening with organometallic reagents. researchgate.net This desymmetrization process provides a practical and stereoselective route to highly functionalized cyclopentene derivatives in an enantioenriched form. researchgate.net

| Catalytic System | Transformation | Substrate | Product |

| Chiral Rhodium-Cp Complexes | Asymmetric C-H bond activation and annulation | Protected hydroxamates and alkenes | Chiral dihydroisoquinolinones |

| Copper/Chiral Phosphoramidite | Asymmetric ring-opening of meso-norbornenes | Diels-Alder adducts of cyclopentadiene | Enantioenriched functionalized cyclopentenes |

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysis. rsc.org A relevant example is the asymmetric desymmetrization of cyclopentene-1,3-diones. Using a chiral phosphoric acid catalyst (like H₈-TRIP), these prochiral diones can react with donor-acceptor hydrazones in a formal diaza-ene reaction. rsc.org This process yields chiral cyclopentane-1,3-diones bearing a hydrazone motif with excellent diastereoselectivity and high enantioselectivity. rsc.org Such strategies provide access to chiral building blocks that can be further elaborated into complex cyclopentanoid structures.

Photocatalysis

Visible-light photocatalysis has gained prominence as a green and powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. beilstein-journals.org This methodology typically employs a photocatalyst—either a transition-metal complex or an organic dye like Eosin Y—that becomes a potent oxidant or reductant upon excitation with light. beilstein-journals.org

In the context of the cyclopentane (B165970) framework, photochemical reactions such as [2+2] photocycloadditions are used to create highly strained ring systems. For example, the visible-light-sensitized [2+2] cycloaddition between cyclopropenes and electron-deficient alkenes can produce highly substituted bicyclo[2.1.0]pentanes (housanes). acs.org Furthermore, ultrafast X-ray scattering studies have provided direct structural evidence for the photochemical electrocyclic ring-closing of cyclopentadiene itself to form bicyclo[2.1.0]pentene, highlighting the inherent reactivity of the cyclopentadiene system under photochemical conditions. nih.gov These methods showcase the potential of light-mediated reactions to construct or rearrange the cyclopentane skeleton, offering alternative synthetic pathways.

Explorations into the Reactivity and Mechanistic Pathways of 2,4 Cyclopentadiene 1 Carboxaldehyde

Pericyclic Reactions: Focus on Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a concerted [4+2] cycloaddition that forms a six-membered ring. nih.govresearchgate.netlongdom.org This pericyclic reaction involves the interaction of a 4π-electron system (the conjugated diene) with a 2π-electron system (the dienophile). tamu.edu Derivatives of cyclopentadiene (B3395910) are particularly noteworthy participants in these transformations. Due to its planar structure, cyclopentadiene is permanently locked in the reactive s-cis conformation, a prerequisite for the diene component in a Diels-Alder reaction. tamu.edunih.gov This inherent structural feature makes it an exceptionally reactive diene. tamu.edunih.gov

The compound 2,4-Cyclopentadiene-1-carboxaldehyde possesses both a conjugated diene system within its five-membered ring and an electron-withdrawing aldehyde group. This dual functionality allows it to potentially act as either the diene or the dienophile. Its high reactivity is exemplified by the spontaneous dimerization of the parent cyclopentadiene at room temperature, which is itself a Diels-Alder reaction where one molecule acts as the diene and the other as the dienophile. tamu.edulatech.edu

Fundamental Principles and Scope of Cycloaddition

The Diels-Alder reaction proceeds through a single, cyclic transition state without the formation of any intermediates, a characteristic of a concerted mechanism. longdom.orgtamu.edu The reaction is thermally allowed and is a powerful method for creating two new carbon-carbon sigma bonds and a cyclohexene (B86901) ring in a single step. longdom.orgias.ac.in The scope of the reaction is vast, but it is most efficient in a "normal electron demand" scenario, which involves an electron-rich diene and an electron-poor dienophile. The presence of an electron-withdrawing group, such as the aldehyde in this compound, on the dienophile component significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction.

Lewis acids are often employed as catalysts to enhance the rate and selectivity of Diels-Alder reactions. ias.ac.in They coordinate to the dienophile, typically at a Lewis basic site like the carbonyl oxygen of an aldehyde, which further increases the dienophile's electron-deficient character and lowers its LUMO energy. nih.gov This catalytic activation makes reactions possible under milder conditions and can significantly influence the stereochemical outcome.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

When both the diene and dienophile are unsymmetrical, the reaction can yield different constitutional isomers. The preferential formation of one constitutional isomer over another is termed regioselectivity. masterorganicchemistry.com For instance, in the reaction of a 1-substituted diene with an unsymmetrical dienophile, the "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com This preference is governed by the electronic properties of the substituents and can be rationalized by examining the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). libretexts.org

The Diels-Alder reaction is also highly stereoselective. The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile will yield a cis-substituted product and a trans-dienophile will result in a trans-substituted product. youtube.com Furthermore, two diastereomeric products, designated endo and exo, can be formed based on the orientation of the dienophile as it approaches the diene. libretexts.org

Endo Product : The substituent(s) on the dienophile are oriented towards the π-system of the newly forming six-membered ring.

Exo Product : The substituent(s) on the dienophile are oriented away from the π-system of the newly forming six-membered ring.

Under kinetic control (lower temperatures, shorter reaction times), the endo product is typically favored. longdom.orglibretexts.org This preference is attributed to "secondary orbital overlap," an additional stabilizing interaction in the transition state between the p-orbitals of the activating group on the dienophile and the central carbons (C2 and C3) of the diene. libretexts.org The exo product is often the thermodynamically more stable isomer, and may become the major product if the reaction is reversible and allowed to reach equilibrium at higher temperatures. libretexts.org

Catalytic Asymmetric Cycloadditions

The synthesis of single-enantiomer products is of paramount importance, and catalytic asymmetric Diels-Alder reactions provide an efficient route to chiral cyclohexene derivatives. This is achieved using chiral catalysts that create a stereochemically defined environment for the cycloaddition.

Chiral Lewis acids are powerful catalysts for enantioselective Diels-Alder reactions. These catalysts coordinate to the dienophile, such as an α,β-unsaturated aldehyde, activating it for cycloaddition while simultaneously shielding one of its prochiral faces. scielo.br This forces the diene to approach from the less hindered face, resulting in the preferential formation of one enantiomer of the product.

A variety of metals, including boron, aluminum, copper, and calcium, have been incorporated into chiral ligand frameworks to serve as effective Lewis acid catalysts. ias.ac.inscielo.brnih.gov For example, chiral oxazaborolidines derived from amino acids have been shown to catalyze the reaction between cyclopentadiene and α,β-unsaturated aldehydes with good yields and high enantioselectivity. scielo.br The choice of metal, chiral ligand, solvent, and temperature can all have a significant impact on the reaction's efficiency and stereochemical outcome. scielo.br

Table 1: Examples of Chiral Lewis Acid Catalyzed Diels-Alder Reaction of Cyclopentadiene with α,β-Unsaturated Aldehydes

| Dienophile | Catalyst System | Yield (%) | endo:exo Ratio | ee (%) (isomer) | Reference |

|---|---|---|---|---|---|

| Methacrolein | Chiral Oxazaborolidine | 93 | 1:99 | 65 (exo) | scielo.br |

| (E)-Crotonaldehyde | Chiral Oxazaborolidine from (S)-Valine | 58 | 97:3 | 72 (endo) | scielo.br |

| α-Bromoacrolein | Chiral Boron Reagent | 85 | 3:97 | 90 (exo) | scielo.br |

In recent decades, organocatalysis—the use of small, chiral organic molecules as catalysts—has emerged as a powerful alternative to metal-based catalysis. For the Diels-Alder reaction, chiral secondary amines, particularly imidazolidinone derivatives developed by MacMillan and coworkers, have proven highly effective. nih.govprinceton.edu

The catalytic cycle involves the reversible formation of an iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. princeton.eduresearchgate.net This iminium ion is a highly activated dienophile with a significantly lowered LUMO energy. researchgate.net The steric bulk of the catalyst's chiral scaffold effectively blocks one face of the dienophile, directing the incoming diene to the opposite face and ensuring high enantioselectivity. nih.govcore.ac.uk This methodology is general for a variety of dienes and α,β-unsaturated aldehydes and often provides excellent yields and stereocontrol. princeton.edu

Table 2: Chiral Amine Catalyzed Diels-Alder Reaction of Cyclopentadiene

| Dienophile | Catalyst | Yield (%) | endo:exo Ratio | ee (%) (isomer) | Reference |

|---|---|---|---|---|---|

| (E)-Cinnamaldehyde | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 85 | 1:1.2 | 90 (exo) | princeton.edu |

| Acrolein | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 89 | 1:1.3 | 86 (exo) | princeton.edu |

| (E)-Crotonaldehyde | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 82 | 1:1.1 | 91 (exo) | princeton.edu |

A third major strategy for asymmetric catalysis involves the use of metal complexes where the chirality resides in the ligands coordinated to the metal. Chiral cyclopentadienyl (B1206354) (Cp) metal complexes are a prominent class of such catalysts. nih.govresearchgate.net In these systems, a cyclopentadienyl ligand is rendered chiral through substitution, annulation with a chiral scaffold (like the binaphthyl backbone), or other means of introducing stereogenic elements. nih.govresearchgate.net

When complexed to a metal such as cobalt, rhodium, or iridium, these chiral Cp ligands create a well-defined, asymmetric environment around the metallic center. researchgate.netresearchgate.net While their application in C-H functionalization is more established, their use in cycloaddition reactions is a growing field. researchgate.netresearchgate.net For a Diels-Alder reaction, the metal center can act as a Lewis acid to activate the dienophile, while the chiral Cp ligand directs the stereochemical course of the reaction. The modularity and tunability of these Cpx ligands offer significant potential for developing highly selective and efficient catalysts for asymmetric [4+2] cycloadditions. nih.gov

Solvent Effects on Reaction Kinetics and Stereocontrol

The choice of solvent can significantly influence the kinetics and stereochemical outcome of reactions involving this compound, particularly in cycloaddition reactions where the diene system is involved. While many Diels-Alder reactions are considered relatively insensitive to the solvent choice, especially those between purely hydrocarbon reactants, the presence of heteroatoms and activating groups, such as the aldehyde function in this compound, allows for significant solvent-reactant interactions.

Factors such as solvent polarity, hydrogen bond donor/acceptor ability, and cohesive pressure can affect the reaction rates and the ratio of endo to exo products. For instance, in Diels-Alder reactions, polar solvents and those with strong hydrogen-bond-donating capabilities often enhance the rate and favor the formation of the endo adduct. nih.gov This is attributed to the stabilization of the more polar endo transition state over the exo transition state. Hydrophobic effects, particularly in aqueous media, can also play a role by stabilizing the more compact endo transition state. nih.gov

Theoretical studies using Density Functional Theory (DFT) have further elucidated these effects. In the cycloaddition of ketenes with cyclopentadiene, calculations show that polar solvents can alter both the thermodynamics and the activation barriers of the reaction pathways. For example, while all solvents studied (CCl₄, DMSO, H₂O) were found to stabilize the reactants, they also increased the energy barrier for the [2+2] cycloaddition of the parent ketene. orientjchem.org Conversely, for dihaloketenes, polar solvents tended to lower the activation energy, making the reaction more kinetically favorable. orientjchem.org These computational models highlight the complex interplay between solvent properties and reactant structures in determining reaction outcomes.

Table 1: Effect of Solvent on Diels-Alder Reaction Parameters This is a representative table illustrating potential solvent effects; specific experimental data for this compound may vary.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Endo/Exo Ratio |

|---|---|---|---|

| Hexane | 1.88 | 1.0 | 70:30 |

| Dichloromethane | 8.93 | 5.2 | 85:15 |

| Acetonitrile | 37.5 | 10.8 | 90:10 |

| Methanol | 32.7 | 25.4 | 95:5 |

| Water | 80.1 | 200.1 | 98:2 |

Aldehyde Functional Group Transformations

Oxidation Pathways and Derivative Synthesis

The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2,4-Cyclopentadiene-1-carboxylic acid. nih.gov This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxyl group while preserving the diene structure, which can be used for subsequent reactions.

Various oxidizing agents can accomplish this transformation. Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as polymerization or reactions involving the sensitive cyclopentadiene ring. For instance, oxidation with potassium permanganate is often carried out under mild conditions to ensure selectivity for the aldehyde group. researchgate.net The resulting 2,4-Cyclopentadiene-1-carboxylic acid is a valuable synthetic intermediate. nih.gov

Reduction Methodologies and Alcohol Formation

The aldehyde functional group can be readily reduced to a primary alcohol, (Cyclopentadienyl)methanol. This transformation is typically achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous or mild acidic workup, yields the final primary alcohol product. masterorganicchemistry.comlibretexts.org While NaBH₄ is effective, it is known that in the reduction of some α,β-unsaturated aldehydes, competing 1,4-conjugate reduction can occur, leading to saturation of the carbon-carbon double bond. sci-hub.se However, for many applications, it provides a reliable method for converting this compound to (Cyclopentadienyl)methanol.

Table 2: Comparison of Reducing Agents for Aldehyde Reduction

| Reagent | Typical Solvent | Selectivity | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Reduces aldehydes and ketones. masterorganicchemistry.com | Safe, easy to handle, and cost-effective. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Reduces aldehydes, ketones, esters, carboxylic acids. | Highly reactive, must be used under anhydrous conditions. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane (non-polar) | Can selectively reduce esters to aldehydes at low temperatures. | Often used for partial reductions. |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophilic attack. libretexts.org This class of reactions is fundamental for forming new carbon-carbon bonds and synthesizing more complex molecules. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as a potent carbon-based nucleophile. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. youtube.com This step breaks the C=O pi bond and forms a tetrahedral magnesium alkoxide intermediate. libretexts.org A subsequent acidic workup protonates the alkoxide to yield a secondary alcohol, where the new alkyl/aryl group and a hydrogen atom are attached to the carbon that was formerly the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The versatility of the Grignard reagent allows for the introduction of a wide variety of substituents, making it a powerful tool for elaborating the structure of this compound.

Table 3: Products from Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) |

|---|---|---|

| CH₃MgBr (Methylmagnesium bromide) | Magnesium alkoxide | 1-(Cyclopenta-2,4-dien-1-yl)ethanol |

| PhMgBr (Phenylmagnesium bromide) | Magnesium alkoxide | Cyclopenta-2,4-dien-1-yl(phenyl)methanol |

| HCN / KCN (Hydrogen cyanide/Potassium cyanide) | Cyanohydrin alkoxide | 2-(Cyclopenta-2,4-dien-1-yl)-2-hydroxyacetonitrile |

Reactivity of the Cyclopentadiene Ring System

Electrophilic Aromatic Substitution Analogs

The cyclopentadiene ring itself is not aromatic and does not undergo classical electrophilic aromatic substitution (EAS) reactions in the same manner as benzene. byjus.com However, the chemistry of cyclopentadienyl systems provides important analogs to EAS, particularly through the formation of the aromatic cyclopentadienyl anion or through its incorporation into organometallic complexes like ferrocene. psgcas.ac.instackexchange.com

While the neutral this compound ring is electron-rich and can act as a nucleophile, its reactions with electrophiles are typically additions or cycloadditions rather than substitutions. nih.govnih.gov The situation changes dramatically when the ring is part of a metallocene, such as ferrocene. In ferrocene, the cyclopentadienyl rings possess significant aromatic character and are highly activated towards electrophiles, reacting at rates much faster than benzene. psgcas.ac.in Ferrocene readily undergoes reactions analogous to Friedel-Crafts acylation, alkylation, and formylation. acs.org The electrophile attacks the exo face of the Cp ring, leading to a cationic intermediate which then loses a proton to yield the substituted product, preserving the stable metallocene structure. psgcas.ac.in

Although direct electrophilic substitution on the isolated this compound ring is not a characteristic reaction, its deprotonated form, the cyclopentadienyl anion, is aromatic and highly nucleophilic, readily reacting with a wide range of electrophiles. nih.gov These reactions, while mechanistically substitutions on the anion, serve as a conceptual analog to the electrophilic substitution pathways seen in true aromatic systems.

Other Cycloaddition and Cyclization Reactions

Currently, there is a notable absence of specific studies in the peer-reviewed literature detailing other cycloaddition and cyclization reactions of this compound. While the cyclopentadiene core is known to participate in a variety of pericyclic reactions beyond the Diels-Alder reaction, such as [2+2], [6+4], and [8+2] cycloadditions, as well as various electrocyclizations, specific examples and mechanistic investigations involving the title compound are not documented. The presence of the carboxaldehyde group is expected to influence the electronic properties of the diene system, potentially altering its reactivity profile in these transformations compared to unsubstituted cyclopentadiene. However, without dedicated research, any discussion remains speculative.

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms for this compound is crucial for its application in synthesis. However, detailed mechanistic studies, particularly those employing modern computational chemistry, are not available for this specific molecule.

The characterization of transition states is fundamental to understanding the kinetics and stereoselectivity of chemical reactions. For the cycloaddition reactions of this compound, no specific transition state structures or their associated activation energies have been reported in the literature. Computational studies on the Diels-Alder reactions of unsubstituted cyclopentadiene have provided valuable insights into the geometry and energetics of the transition states, but how the -CHO substituent impacts these parameters for this compound has not been investigated. longdom.org

A comparative look at related compounds can offer some hypotheses. For instance, in the Diels-Alder reaction of cyclopentadiene with cyclobutenone, the transition state is found to be asynchronous. longdom.org It is plausible that the reaction of this compound would also proceed through an asynchronous transition state, but the degree of asynchronicity and the activation barrier would be influenced by the electronic effects of the carboxaldehyde group.

Table 1: Calculated Activation Energies for Diels-Alder Reactions of Cyclopentadiene with Various Dienophiles

| Diene | Dienophile | Activation Energy (kcal/mol) | Reference |

| Cyclopentadiene | Cyclobutenone | 4.69 (endo), 6.33 (exo) | longdom.org |

This table illustrates the type of data that is currently unavailable for this compound.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, emphasizing the role of electron density changes over molecular orbital interactions. mdpi.com MEDT has been successfully applied to a wide range of organic reactions, including cycloadditions involving cyclopentadiene. bibliotekanauki.plnih.gov These studies have provided a deeper understanding of the polar nature of these reactions and the factors governing their feasibility.

However, a specific MEDT analysis of the cycloaddition or cyclization reactions of this compound has not been published. Such a study would be invaluable in quantifying the global electron density transfer at the transition state and understanding how the carboxaldehyde substituent influences the nucleophilic/electrophilic character of the cyclopentadiene ring.

Conceptual Density Functional Theory (CDFT) provides a powerful set of tools to predict and understand chemical reactivity through various indices such as electrophilicity and nucleophilicity. mdpi.comsemanticscholar.orgnih.govresearchgate.net The electrophilicity index, for example, has been shown to correlate well with the activation barriers in Diels-Alder reactions of cyclopentadiene with a series of ethylenes. semanticscholar.org

The Electron Localization Function (ELF) is a method used to visualize and analyze chemical bonding in molecules and during the course of a reaction. It provides a clear picture of bond formation and breaking processes.

Despite the utility of these methods, there are no reported studies that apply CDFT reactivity indices or ELF analysis to the reactions of this compound. Such an investigation would provide quantitative measures of its reactivity and a detailed topological analysis of the bond reorganization in its cycloaddition and cyclization reactions.

Advanced Characterization and Computational Chemical Studies of 2,4 Cyclopentadiene 1 Carboxaldehyde

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies detailing multidimensional NMR approaches or the use of NMR for reaction monitoring and kinetics for 2,4-Cyclopentadiene-1-carboxaldehyde could be located.

High-Resolution Mass Spectrometry for Product Identification

Detailed fragmentation analysis of this compound through high-resolution mass spectrometry has not been reported in the available scientific literature.

Vibrational and Electronic Spectroscopy for Functional Group Analysis

While general principles of vibrational and electronic spectroscopy are well-established, specific studies applying these techniques to this compound to provide a detailed analysis of its functional groups are not available.

X-ray Crystallography for Definitive Molecular Structure Determination

There are no published X-ray crystallographic studies for this compound, meaning its definitive solid-state molecular structure has not been determined and reported.

Due to the absence of this critical data, the following tables, which would typically be populated with experimental and computational findings, remain empty.

Table 1: Multidimensional NMR Data for this compound

| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HSQC Correlation | HMBC Correlations |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | Data Not Available | Data Not Available |

| Raman | Data Not Available | Data Not Available |

| UV-Vis | Data Not Available | Data Not Available |

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths | Data Not Available |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Carbon Monoxide |

Computational Chemistry for Predictive Modeling and Mechanistic Understanding

Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular behavior, offering predictive insights and a deeper understanding of reaction mechanisms. For a reactive and potentially unstable molecule like this compound, computational methods are invaluable for exploring its properties and reactivity in a controlled, theoretical environment. These approaches allow for the investigation of transient species and high-energy transition states that are often challenging to study experimentally.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost, making it highly suitable for analyzing reaction pathways of organic molecules. While specific DFT studies on the reaction pathways of this compound are not extensively documented, the reactivity of the parent fulvene (B1219640) and substituted cyclopentadiene (B3395910) systems has been computationally investigated, offering a strong basis for understanding its behavior. acs.orgnih.gov

The aldehyde substituent, being an electron-withdrawing group, is expected to significantly influence the electronic structure and reactivity of the cyclopentadiene ring. nih.gov DFT calculations can be employed to investigate various pericyclic reactions, which are characteristic of fulvenes and cyclopentadienes. beilstein-journals.org This includes Diels-Alder reactions where this compound could act as either the diene or the dienophile.

Key applications of DFT in analyzing reaction pathways include:

Mapping Reaction Profiles: DFT can be used to calculate the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate.

Investigating Reaction Mechanisms: By analyzing the geometries of the transition states, chemists can gain insight into the mechanism of a reaction. For instance, in a cycloaddition reaction, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Predicting Regio- and Stereoselectivity: In reactions where multiple products can be formed, DFT calculations can predict the major product by comparing the activation energies of the different reaction pathways. For example, in a Diels-Alder reaction, the endo or exo product preference can be rationalized based on the calculated transition state energies.

Understanding Substituent Effects: DFT is an excellent tool to systematically study how different substituents on the cyclopentadiene ring affect the reactivity. By comparing the computed reaction barriers and reaction energies for substituted versus unsubstituted systems, a quantitative understanding of electronic and steric effects can be achieved. nih.gov

A hypothetical DFT study on the dimerization of this compound, a common reaction for cyclopentadiene derivatives, would likely explore the different possible [4+2] cycloaddition pathways. The calculations would aim to determine the most favorable regio- and stereoisomeric products.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the Diels-Alder reaction of this compound with a generic dienophile.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| Endo Approach | 22.5 | -30.2 | C1-Cα: 2.15, C4-Cβ: 2.20 |

| Exo Approach | 24.1 | -28.9 | C1-Cα: 2.18, C4-Cβ: 2.23 |

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamic processes. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule explores different conformations.

For this compound, MD simulations could be particularly useful for understanding the conformational dynamics of the aldehyde group relative to the cyclopentadiene ring. The rotation around the C1-C(aldehyde) bond would likely be a key conformational degree of freedom.

Insights that can be gained from MD simulations include:

Dynamic Processes: MD can be used to study dynamic events such as conformational changes, ring puckering, and the motion of substituents. For instance, the rate of rotation of the aldehyde group could be estimated from the simulations.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational landscape and dynamics of the solute molecule. Hydrogen bonding interactions between the aldehyde group and protic solvents, for example, could be investigated.

A representative data table from a hypothetical MD simulation could summarize the populations of different conformers.

| Conformer | Dihedral Angle Range (Ring-C-C=O) | Population (%) at 300 K | Average Lifetime (ps) |

|---|---|---|---|

| Syn-periplanar | -30° to 30° | 65 | 50 |

| Anti-periplanar | 150° to 210° | 35 | 30 |

Energy Landscape and Potential Energy Surface Mapping

The concept of a potential energy surface (PES) is fundamental to understanding the relationship between a molecule's structure and its energy. A PES is a mathematical function that relates the energy of a molecule to its geometry. wikipedia.orglibretexts.org For a molecule with N atoms, the PES is a (3N-6)-dimensional hypersurface (or 3N-5 for linear molecules). The energy landscape is a conceptual visualization of this surface, often depicted as a landscape with valleys (corresponding to stable minima) and mountain passes (corresponding to saddle points or transition states). libretexts.org

Mapping the energy landscape of this compound is crucial for understanding its stability, conformational preferences, and reactivity. Computational methods can be used to explore the PES and locate the important stationary points.

Key features of the energy landscape include:

Minima: These correspond to the stable or metastable structures of the molecule. For this compound, different minima would represent different conformers (e.g., different orientations of the aldehyde group). The global minimum is the most stable conformation of the molecule.

Saddle Points (Transition States): These are points on the PES that are a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Transition states represent the energy barrier that must be overcome for a reaction or conformational change to occur.

Reaction Paths: The lowest energy path connecting two minima on the PES, passing through a transition state, is the intrinsic reaction coordinate or reaction path. This path represents the most likely trajectory for a chemical transformation.

Computational studies on the parent fulvene molecule have explored its potential energy surface, particularly in the context of photochemical reactions and isomerizations. researchgate.net These studies reveal the complex topology of the PES, with features like conical intersections playing a crucial role in the molecule's photophysics. For this compound, mapping the ground-state PES would provide a comprehensive picture of its conformational isomerism and the barriers to interconversion between different conformers.

A simplified 2D representation of a potential energy surface could plot the energy as a function of two key geometric parameters, such as a bond length and a dihedral angle. A hypothetical data table could summarize the key stationary points found on the PES of this compound.

| Stationary Point | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| MIN-1 | Global Minimum (syn-periplanar conformer) | 0.0 | Dihedral (C2-C1-C6-O7) = 0° |

| MIN-2 | Local Minimum (anti-periplanar conformer) | 1.5 | Dihedral (C2-C1-C6-O7) = 180° |

| TS-1 | Transition state for MIN-1 ↔ MIN-2 rotation | 5.2 | Dihedral (C2-C1-C6-O7) = 90° |

Strategic Applications of 2,4 Cyclopentadiene 1 Carboxaldehyde and Its Derivatives in Specialized Organic Synthesis

Fundamental Building Blocks for Complex Organic Architectures

The inherent reactivity of the diene system in 2,4-Cyclopentadiene-1-carboxaldehyde makes it an exceptional starting material for building complex, three-dimensional molecular structures. Its utility is most prominently featured in cycloaddition reactions that form the basis for polycyclic and stereochemically rich compounds.

Synthesis of Bridged and Polycyclic Systems

This compound is a potent diene for the Diels-Alder reaction, a powerful tool for forming six-membered rings with high stereo- and regiocontrol. wikipedia.org This thermally allowed [4+2] cycloaddition reaction involves the interaction of the four π-electrons of the diene with the two π-electrons of a dienophile (a substituted alkene or alkyne) to create a substituted cyclohexene (B86901) derivative. wikipedia.orgyoutube.com

Due to the cyclic nature of the diene, the products of these reactions are bridged bicyclic systems, such as substituted norbornenes. The aldehyde group on the cyclopentadiene (B3395910) ring is carried into the product, where it serves as a crucial functional group for subsequent transformations, allowing for the elaboration of the initial bicyclic core into more complex polycyclic architectures. nih.gov The simultaneous formation of two carbon-carbon bonds in a single step makes this an efficient strategy for increasing molecular complexity. wikipedia.org The general scheme for such a reaction is the formation of a bicyclo[2.2.1]heptene skeleton, a common core in many complex natural products and synthetic targets.

Precursors for Stereochemically Defined Scaffolds

A key advantage of using this compound in Diels-Alder reactions is the high degree of stereochemical control. The reaction typically proceeds with a strong preference for the endo product, where the substituent on the dienophile is oriented towards the diene's π-system in the transition state. This selectivity arises from favorable secondary orbital interactions, allowing for the predictable synthesis of stereochemically defined isomers.

The rigid, bridged structure of the resulting bicyclic adduct locks the relative stereochemistry of the newly formed chiral centers. This makes the adducts excellent scaffolds for further stereoselective synthesis. The aldehyde functionality can be targeted by a wide range of stereoselective reagents to introduce additional stereocenters with high fidelity, building upon the defined stereochemistry of the initial scaffold. This approach is fundamental in the total synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is paramount. lkouniv.ac.innih.gov

Contributions to Materials Science and Polymer Chemistry

The reactivity of this compound and its derivatives extends beyond small molecule synthesis into the realm of materials science, where they are utilized as monomers for creating advanced polymers with unique electronic and functional properties.

Development of Conjugated Polymer Systems

Derivatives of cyclopentadiene are valuable building blocks for π-conjugated polymers, which are essential materials for organic electronics. nih.gov Although the cyclopentadiene ring itself is not aromatic, it can be incorporated into polymer backbones to create materials with desirable electronic properties. For instance, copolymers containing cyclopentadiene and diketopyrrolopyrrole (DPP) units have been synthesized and investigated for their performance in organic field-effect transistors (OFETs). rsc.org

A significant challenge in using cyclopentadiene-containing monomers is their high reactivity, which can lead to unwanted dimerization or side reactions during polymerization. morressier.com To circumvent this, synthetic strategies often employ protecting groups on the cyclopentadiene unit that are stable to polymerization conditions and can be removed post-polymerization to reveal the reactive diene for further functionalization. morressier.com This allows for the controlled synthesis of well-defined polymer architectures.

Fabrication of Advanced Functional Materials

Polymers derived from cyclopentadiene units have shown significant potential in the fabrication of advanced functional materials, particularly for organic electronics. The electronic properties of these polymers can be fine-tuned by altering the chemical structure, such as the nature of the alkyl side chains on the polymer backbone. rsc.org

Research has demonstrated that modifications to the side chains on cyclopentadiene-based copolymers can significantly influence the thin-film microstructure, including the π–π stacking distance and molecular orientation. These structural changes directly impact the material's charge transport properties. As illustrated in the table below, specific side-chain engineering can lead to more ordered and compact film microstructures, resulting in enhanced hole mobility in OFET devices. rsc.org This tunability is crucial for optimizing the performance of electronic devices like sensors, displays, and solar cells.

| Polymer Name | Alkyl Side Chain Structure | Highest Hole Mobility (cm²/Vs) | Thin Film Microstructure Characteristics |

| PDPPCp-C4-OD | Shorter linear spacer, longer branches | 0.8 | Less ordered film microstructure |

| PDPPCp-C7-OD | Longer linear spacer, longer branches | 1.5 | Intermediate film microstructure |

| PDPPCp-C7-HO | Longer linear spacer, shorter branches | 2.1 | Most compact and ordered film microstructure |

This table summarizes research findings on how side-chain engineering in cyclopentadiene-diketopyrrolopyrrole copolymers affects hole mobility, a key parameter for organic field-effect transistors. Data sourced from rsc.org.

Ligands in Organometallic Catalysis

The cyclopentadienyl (B1206354) (Cp) moiety, readily derived from this compound, is one of the most important ligands in organometallic chemistry. nitrkl.ac.in Its derivatives are central to the design of highly active and selective catalysts, particularly metallocenes used for olefin polymerization. hhu.denih.gov

The aldehyde group in this compound provides a synthetic handle to create more complex and tailored ligand precursors. Through reactions such as condensation, reductive amination, or Wittig-type reactions, the aldehyde can be transformed to introduce various functional groups or to link the cyclopentadienyl ring to other chemical entities. This allows for the synthesis of ligands for ansa-metallocenes, where two cyclopentadienyl rings are linked by a bridge. cmu.edu

These custom-designed ligands are then reacted with transition metals such as zirconium or titanium to form the final metallocene complexes. cmu.edugoogle.com After activation with a cocatalyst like methylaluminoxane (B55162) (MAO), these complexes become powerful catalysts for the polymerization of olefins such as ethylene (B1197577) and propylene (B89431). cmu.edursc.org The structure of the ligand framework—including the nature of the substituents and the bridging unit—exerts precise control over the catalyst's activity and the properties of the resulting polymer, such as molecular weight, tacticity, and stereoregularity. hhu.decmu.edu

| Ligand Precursor Type (Derived from Fulvene) | Modification Strategy | Resulting Catalyst/Polymer Properties |

| Fulvenes with ω-alkenyl substituents | Variation of the alkenyl chain length | The length of the substituent determines catalyst activity and the molecular weight of the polymer. A five-carbon chain was found to give the highest activity. cmu.edu |

| Fulvenes for C,C coupling | Coupling reactions to create bridged (ansa) systems | Restricts ligand rotation, influencing the stereoselectivity of propylene polymerization (isotactic vs. syndiotactic). |

| Substituted fluorenyl ligands | Substitution at specific positions on the fluorenyl ring system | Can increase catalyst activity for ethylene polymerization by factors of five or more after activation with MAO. cmu.edu |

This table illustrates how modifications to ligand precursors derived from fulvenes (related to this compound) can be used to tune the performance of metallocene catalysts. Data based on principles described in cmu.edu.

Design and Synthesis of Organometallic Cyclopentadienyl Complexes

The aldehyde functionality of this compound is a gateway to a wide range of ligand modifications, primarily through two well-established synthetic routes: conversion into alcohol-functionalized ligands and formation of Schiff base ligands. These tailored ligands are then utilized to synthesize organometallic complexes with metals such as iron and rhodium, leading to catalysts with unique structural and electronic characteristics.

A key strategy involves the reduction of the aldehyde group to a primary alcohol, yielding cyclopentadienylmethanol derivatives. These alcohol-functionalized ligands can then be used to synthesize organometallic complexes where the hydroxyl group can play a crucial role in the catalytic cycle. For instance, while not directly starting from this compound, studies on cyclopentadienone iron alcohol complexes provide significant insights into this approach. These complexes, generated from the reaction of an iron hydride with aldehydes, are key intermediates in ligand-metal bifunctional catalysis. nih.gov The alcohol moiety can coordinate to the metal center and participate in hydrogen bonding, influencing the stability and reactivity of the complex. nih.gov

Another prominent derivatization pathway is the condensation of the aldehyde with primary amines to form Schiff base ligands, which are characterized by an imine or azomethine group (-C=N-). These ligands are highly versatile due to the ease of their synthesis and the ability to introduce a wide variety of substituents via the amine component. nih.govsci-hub.se The resulting cyclopentadienyl-imine ligands can act as bidentate donors, coordinating to a metal center through both the cyclopentadienyl ring and the imine nitrogen. This chelation effect often enhances the stability and catalytic performance of the resulting organometallic complexes. The synthesis of such complexes typically involves the reaction of the Schiff base ligand with a suitable metal precursor, such as a metal halide or carbonyl complex. researchgate.netsemanticscholar.org

Furthermore, the aldehyde can be a precursor for the synthesis of cyclopentadienyl-functionalized N-heterocyclic carbene (NHC) ligands. These bidentate ligands can chelate to a metal center, forming stable "piano-stool" complexes, as demonstrated with iron(II). unl.pt

The following table summarizes the potential synthetic pathways for organometallic complexes starting from this compound:

| Starting Material | Derivatization Reaction | Ligand Type | Metal | Complex Type |

| This compound | Reduction | Alcohol-functionalized Cyclopentadienyl | Iron, Rhodium | Half-sandwich, Metallocene |

| This compound | Condensation with Amines | Schiff Base (Imine)-functionalized Cyclopentadienyl | Iron, Rhodium | Chelate Half-sandwich |

| This compound | Multi-step synthesis | N-Heterocyclic Carbene-functionalized Cyclopentadienyl | Iron | Chelate Half-sandwich |

Exploration of Catalytic Properties in Organic Transformations

Organometallic complexes derived from functionalized cyclopentadienyl ligands, including those conceptually originating from this compound, exhibit a broad spectrum of catalytic activities. The nature of the functional group on the cyclopentadienyl ring, in concert with the coordinated metal, dictates the catalytic prowess of the complex in specific organic transformations.

Hydrogenation and Transfer Hydrogenation: Iron complexes bearing functionalized cyclopentadienyl ligands have emerged as promising catalysts for hydrogenation and transfer hydrogenation reactions, offering a more sustainable alternative to precious metal catalysts. dntb.gov.uamdpi.com For instance, cyclopentadienone iron complexes are effective in the reduction of polarized C=X bonds (where X can be O or N). mdpi.com The presence of a pendant alcohol or amine group on the ligand can facilitate these reactions through a "bifunctional" mechanism, where the ligand actively participates in the hydride transfer process. nih.gov Iron(II) complexes with chelating cyclopentadienyl-N-heterocyclic carbene ligands have also shown good catalytic activity in the transfer hydrogenation of ketones and hydrosilylation of aldehydes. unl.pt

C-H Bond Functionalization: Rhodium complexes featuring functionalized cyclopentadienyl ligands are particularly renowned for their ability to catalyze C-H bond activation and functionalization reactions. nih.govresearchgate.netsnnu.edu.cnnih.gov The steric and electronic properties of the Cp ligand play a crucial role in controlling the reactivity and selectivity of these transformations. nih.gov Chiral cyclopentadienyl rhodium complexes have been successfully employed in asymmetric C-H functionalization, leading to the enantioselective synthesis of complex organic molecules. snnu.edu.cn The design of the ligand, which can be traced back to a functionalized precursor like this compound, is therefore critical for achieving high levels of stereocontrol. snnu.edu.cn For example, rhodium complexes with planar-chiral cyclopentadienyl ligands have been used to catalyze the reactions of arylhydroxamates with alkenes to produce dihydroisoquinolones in high yields. nih.gov

The table below provides an overview of the catalytic applications of organometallic complexes with ligands analogous to those derivable from this compound.

| Metal Complex Type | Catalytic Transformation | Substrate Scope | Key Features |

| Iron-Cyclopentadienyl (Alcohol or NHC functionalized) | Hydrogenation / Transfer Hydrogenation | Ketones, Aldehydes, Imines | Sustainable catalysis, bifunctional mechanism |

| Iron-Cyclopentadienyl (NHC functionalized) | Hydrosilylation | Aldehydes | C-Si bond formation |

| Rhodium-Cyclopentadienyl (Functionalized) | C-H Activation / Functionalization | Aromatic and Aliphatic C-H bonds | High efficiency and selectivity |

| Chiral Rhodium-Cyclopentadienyl | Asymmetric C-H Functionalization | Prochiral substrates | Enantioselective synthesis |

| Rhodium-Cyclopentadienyl (Amine functionalized) | Asymmetric Transfer Hydrogenation | Imines | High enantioselectivity |

Prospective Research Directions and Emerging Paradigms in 2,4 Cyclopentadiene 1 Carboxaldehyde Chemistry

Innovations in Asymmetric Synthesis and Stereochemical Control

The development of asymmetric methodologies to control the stereochemistry of reactions involving 2,4-Cyclopentadiene-1-carboxaldehyde is a primary focus of ongoing research. The synthesis of enantiomerically enriched compounds is crucial in fields such as pharmaceuticals and materials science. Innovations are centered on the use of chiral catalysts and auxiliaries to influence the stereochemical outcome of reactions, particularly the Diels-Alder cycloaddition, a hallmark reaction of the cyclopentadiene (B3395910) core.

Organocatalysis has emerged as a powerful tool for stereochemical control. Chiral secondary amines, such as prolinol derivatives, can catalyze the asymmetric [4+2] cycloaddition between dienes and α,β-unsaturated aldehydes. researchgate.net This approach could be adapted for reactions where this compound acts as the diene component, reacting with various dienophiles to produce chiral bicyclic adducts. The stereoselectivity is governed by the formation of a transient chiral enamine, which effectively shields one face of the dienophile.

Another promising area is the use of chiral dirhodium tetracarboxylate catalysts for asymmetric cyclopropanation reactions. rsc.org While this has been demonstrated with vinyl heterocycles and diazoacetates, the principle can be extended to reactions involving the double bonds of the cyclopentadiene ring system. The choice of chiral ligands on the rhodium catalyst, such as those from the tetraprolyl cyclopropanation (TPCP) family, is critical for achieving high diastereoselectivity and enantioselectivity. rsc.org

Table 1: Representative Asymmetric Catalytic Systems and Potential Applications

| Catalytic System | Reaction Type | Potential Substrate for this compound | Expected Outcome | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) Achieved in Analogous Systems |

|---|---|---|---|---|

| Chiral Phosphoric Acids | Cyclodehydration | Precursors to atropisomeric triazoles | Atroposelective synthesis | Up to 91:9 er nih.gov |

| Jørgensen-Hayashi Organocatalyst | [4+2] Cycloaddition | α,β-Unsaturated ketones | Enantiomerically enriched cyclohexadienals | ca. 60% ee researchgate.net |

| Dirhodium Tetracarboxylates (e.g., Rh₂(R-p-Ph-TPCP)₄) | Cyclopropanation | Alkenes | Chiral cyclopropane-fused cyclopentanes | High diastereoselectivity and enantioselectivity rsc.org |

Exploration of Non-Canonical Reactivity Modes

While the Diels-Alder reaction is the canonical reactivity mode for cyclopentadiene systems, research is beginning to explore less conventional pathways for this compound. These non-canonical modes unlock new synthetic possibilities and lead to novel molecular architectures.

One area of exploration involves higher-order cycloadditions. Beyond the typical [4+2] pathway, reactions such as [6+4] and [8+2] cycloadditions are possible with suitable reaction partners, like tropones. rsc.org The presence of the carboxaldehyde group, an electron-withdrawing substituent, can modify the electronic properties of the cyclopentadiene π-system, potentially favoring these higher-order pathways under specific conditions. Computational studies suggest that substituents can significantly lower the activation barriers for these complex transformations. rsc.org

Another non-canonical pathway is the involvement of the aldehyde in multicomponent reactions (MCRs). The Ugi four-component reaction, for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org Using this compound in such a reaction would produce peptide-like adducts bearing the reactive cyclopentadiene moiety, which could then be used for subsequent transformations, such as intramolecular Diels-Alder reactions or other functionalizations.

Furthermore, tandem reactions that combine different reactivity modes are of great interest. A process involving a [3+2]-cycloaddition followed by a spontaneous nih.govrsc.org-rearrangement has been reported for related cyclic systems, leading to complex oxazine (B8389632) derivatives. acs.org Investigating similar tandem processes starting with this compound could provide rapid access to intricate heterocyclic scaffolds.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental synthesis and high-level computational chemistry provides a powerful paradigm for understanding and predicting the behavior of this compound. escholarship.org Density Functional Theory (DFT) calculations and ab initio molecular dynamics (AIMD) simulations are increasingly used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and guide experimental design. escholarship.orgresearchgate.net

In the context of Diels-Alder reactions, computational studies can accurately predict the activation free energies (ΔG‡) for competing pathways, such as the formation of endo and exo products. chemrxiv.org For reactions of cyclopentadiene with substituted cyclopropenes, it has been shown that while differential activation energy can often predict the major product, other factors like secondary orbital interactions and electrostatic interactions also play a crucial role, which can be modeled computationally. chemrxiv.org However, in some cases, theoretical models have failed to predict the experimentally observed stereoselectivities, highlighting the complexity of these systems and the need for continued refinement of computational methods. chemrxiv.org

Computational tools are also essential for exploring the complex potential energy surfaces of higher-order cycloadditions. For the reaction between a substituted tropone (B1200060) and cyclopentadiene, eighteen possible cycloaddition products were identified computationally, many of which can interconvert through subsequent rearrangements. rsc.org Such a detailed mechanistic understanding would be exceedingly difficult to achieve through experimental means alone. This synergy allows researchers to target specific isomers by fine-tuning reaction conditions based on theoretical predictions.

Table 2: Comparison of Experimental and Computational Data for Diels-Alder Stereoselectivity

| Reactants | Method | Predicted Outcome | Experimental Outcome | Key Computational Insight |

|---|---|---|---|---|

| Cyclopentadiene + Perfluorocyclopropene | DFT Calculation | exo selectivity | endo selectivity | Failure of ΔΔG‡ to predict outcome, suggesting other controlling factors. chemrxiv.org |

| Cyclopentadiene + Tropone Diester | DFT Calculation | Multiple [4+2], [6+4], [8+2] pathways with low barriers | Complex product mixture | Identification of 18 possible products and interconversion pathways. rsc.org |

Sustainable and Green Chemical Approaches for Synthesis and Transformation

In line with the principles of green chemistry, modern research aims to develop sustainable methods for the synthesis and subsequent reactions of this compound. mdpi.com This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

A key strategy is the use of environmentally benign solvents or the elimination of solvents altogether. Water has been shown to be an excellent medium for Diels-Alder reactions between cyclopentadiene analogs and benzoquinone, often leading to higher yields (83–97%) than in organic solvents. rsc.org This "on-water" catalysis is attributed to hydrophobic effects that organize the reactants. Another approach is the use of solvent-free reactions, where dicyclopentadiene (B1670491) is heated with a dienophile. researchgate.net The in situ generation of cyclopentadiene via a retro-Diels-Alder reaction, which then reacts directly, avoids the need to handle the volatile monomer and eliminates solvent waste. researchgate.net